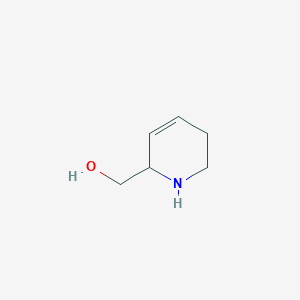

(1,2,5,6-Tetrahydropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-6-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSIIJSSUKCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,5,6 Tetrahydropyridin 2 Yl Methanol and Its Derivatives

De Novo Synthesis Approaches for the (1,2,5,6-Tetrahydropyridine) Framework

The de novo synthesis of the tetrahydropyridine (B1245486) ring allows for the construction of the heterocyclic core from acyclic precursors. This approach offers significant flexibility in introducing a variety of substituents and controlling stereochemistry. Key strategies include multi-component reactions that assemble the ring in a single step and cyclization reactions that form the ring from a pre-functionalized linear substrate.

Multi-component Reactions (MCRs) for Tetrahydropyridine Ring Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of highly functionalized tetrahydropyridine derivatives. ufms.brufms.br

The efficiency and selectivity of MCRs for tetrahydropyridine synthesis are often dependent on the catalyst employed. A wide range of catalysts, including both Lewis acids and organocatalysts, have been utilized to promote these transformations. ufms.brufms.br

Lewis acid catalysts, such as copper(II) triflate (Cu(OTf)₂), have been shown to be effective in one-pot, five-component reactions of aromatic aldehydes, aromatic amines, and β-ketoesters to yield highly substituted 1,2,5,6-tetrahydropyridines. ufms.br Other Lewis acids, including nano-BF₃/Cellulose and various metal complexes immobilized on nanoparticles (e.g., Ag, Ni²⁺, and Fe²⁺ on hydroxyapatite-core-shell γ-Fe₂O₃), have also been successfully employed, often offering advantages such as reusability and solvent-free reaction conditions. ufms.br Organocatalysts, such as maleic acid, have demonstrated high efficiency and diastereoselectivity in similar five-component reactions. ufms.br Quinine-derived squaramides have been used to catalyze triple-domino Michael/aza-Henry/cyclization reactions to produce tetrahydropyridines with excellent enantiomeric excesses. acs.org

| Catalyst System | Reactants | Product Type | Key Advantages |

| Ni(Salen) complexes | Aromatic aldehydes, aromatic amines, β-ketoesters | Tetrahydropyridine derivatives | Homogeneous catalysis, mild conditions, good yields, high diastereoselectivity. |

| Quinine-derived squaramide | 1,3-Dicarbonyl compounds, β-nitroolefins, aldimines | Tetrahydropyridines with three contiguous stereogenic centers | Low catalyst loading, excellent enantiomeric excesses. acs.org |

| Copper (II) triflate [Cu(OTf)₂] | Substituted aldehydes, aromatic amines, β-ketoesters | Highly functionalized tetrahydropyridines | Excellent yields at room temperature. ufms.br |

| Maleic acid | Aldehydes, amines, β-ketoester | 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives | High diastereoselectivity, moderate to high yields, short reaction times. ufms.br |

| ZnO nanoparticles | β-ketoester, aromatic/aliphatic amine, aromatic aldehyde | Tetrahydropyridine derivatives | Nanocatalysis, formations at room temperature or 50°C. |

| Nano-γ-Al₂O₃/Sb(V) | Ethyl acetoacetate, aldehyde, aniline (B41778) derivative | Polysubstituted tetrahydropyridine-3-carboxylates | Heterogeneous Lewis acid catalyst, ultrasonic or thermal conditions. |

The substrate scope of MCRs for tetrahydropyridine synthesis is generally broad, allowing for the incorporation of a wide variety of functional groups. In the context of synthesizing (1,2,5,6-Tetrahydropyridin-2-yl)methanol, the choice of aldehyde is critical. By employing an aldehyde that contains a protected hydroxymethyl group, such as (benzyloxy)acetaldehyde or a silyl-protected equivalent, the desired C2-substituent can be introduced. The protecting group can then be removed in a subsequent step to yield the final product.

The reaction conditions for these MCRs are often mild, with many proceeding at room temperature in solvents like ethanol. ufms.br Some reactions can even be performed under solvent-free conditions. ufms.br The choice of amine and β-dicarbonyl compound also significantly influences the substitution pattern of the final tetrahydropyridine product. Aromatic and aliphatic amines, as well as various β-ketoesters and 1,3-dicarbonyl compounds, have been successfully utilized. ufms.bracs.org For instance, β-nitroolefins bearing a range of substituents on the aryl ring, as well as heteroaromatic and aliphatic nitroalkenes, have been shown to be suitable substrates in quinine-derived squaramide-catalyzed reactions. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Yield |

| Aromatic Aldehydes | Aromatic Amines | β-ketoesters | Ni(Salen) complexes | Ethanol | Room Temp. | Good |

| 1,3-dicarbonyl compounds | β-nitroolefins | Aldimines | Quinine-derived squaramide | CH₂Cl₂ | -25 °C | 69-91% |

| Substituted Aldehydes | Aromatic Amines | β-ketoesters | Cu(OTf)₂ | Not specified | Room Temp. | 84-92% |

| Aldehydes | Amines | β-ketoester | Maleic acid (25 mol%) | Ethanol | Room Temp. | 68-91% |

| Aromatic Aldehyde | Aromatic/Aliphatic Amine | β-ketoester | ZnO nanoparticles (0.5 mol%) | Ethanol/CHCl₃ | Room Temp./50°C | Not specified |

| Aldehyde | Aniline derivative | Ethyl acetoacetate | Nano-γ-Al₂O₃/Sb(V) | Not specified | Not specified | Not specified |

Cyclization Reactions

Cyclization reactions provide another major pathway to the 1,2,5,6-tetrahydropyridine ring system. These methods involve the formation of a key carbon-carbon or carbon-nitrogen bond in a pre-assembled acyclic precursor.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including 1,2,5,6-tetrahydropyridines. thieme-connect.de This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. nih.govyoutube.com The key to synthesizing this compound via RCM lies in the design of the acyclic diene precursor. This precursor must contain an amino group and two terminal alkene functionalities positioned to form the desired six-membered ring. To introduce the hydroxymethyl group at the C2 position, the diene precursor would need to have this substituent, or a protected form thereof, attached to the carbon that will become C2 of the tetrahydropyridine ring.

The functional group tolerance of modern RCM catalysts is a significant advantage, allowing for the presence of various functional groups in the diene precursor. However, electron-rich amines can sometimes pose a challenge for certain metathesis catalysts. nih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. nih.gov

| Catalyst | Substrate Type | Ring Size | Key Features |

| Grubbs' Catalysts (I & II) | Diene-containing amines | 5- to 30-membered rings | Widely used, good functional group tolerance. thieme-connect.denih.gov |

| Hoveyda-Grubbs Catalysts | Diene-containing amines | Various ring sizes | Increased stability and activity. nih.gov |

| Indenylidene Ru complexes | Substituted olefins | 6-membered rings | Outperforms benzylidene counterparts for some substituted systems. nih.gov |

Intramolecular allylic amination is another effective strategy for the synthesis of nitrogen-containing heterocycles, including tetrahydropyridines. nih.govresearchgate.net This reaction typically involves the cyclization of an amino-alkene substrate, often catalyzed by a transition metal such as palladium. nih.gov The reaction proceeds through the formation of a π-allylpalladium intermediate, followed by nucleophilic attack by the tethered amine to close the ring. nih.gov

For the synthesis of this compound, a suitable acyclic precursor would be an amino-alkene with an allylic C-H bond positioned for activation and subsequent cyclization. The hydroxymethyl group, or a protected version, would need to be incorporated into the backbone of this precursor at the appropriate position to become the C2 substituent of the resulting tetrahydropyridine. The regioselectivity of the C-H activation and the stereoselectivity of the subsequent amination are key considerations in this approach. nih.gov This method allows for the formation of 2,6-disubstituted-1,2,3,6-tetrahydropyridines with high diastereoselectivity under mild conditions. researchgate.net

Radical Cyclizations

Radical cyclization reactions are chemical transformations that form cyclic products through radical intermediates. wikipedia.org These reactions typically involve three main stages: selective generation of a radical, an intramolecular radical cyclization step, and the conversion of the cyclized radical into the final product. wikipedia.org The cyclization step involves the attack of the radical on a multiple bond. wikipedia.org While five- and six-membered rings are the most common products, the formation of smaller or larger rings is less frequent. wikipedia.org In many instances, "exo" cyclization, where the resulting radical intermediate is external to the newly formed ring, is favored over "endo" cyclization. wikipedia.org Cascade radical cyclization, in particular, has emerged as an efficient method for constructing complex carbo- and heterocycles due to its high atom- and step-economy. rsc.org

The advantages of radical-based synthesis include mild reaction conditions and high functional group tolerance, as the intermediates are not charged species. wikipedia.org This allows for reactions to be conducted in a variety of solvents. wikipedia.org

Reduction-Based Strategies from Pyridine (B92270) Precursors

The reduction of pyridine and its derivatives is a primary and economically efficient route for accessing tetrahydropyridines and piperidines. liv.ac.uk These strategies can be broadly categorized into the selective partial reduction of the pyridine system and the reduction of pre-formed pyridinium (B92312) salts.

The partial reduction of pyridines can be challenging due to the stability of the aromatic ring. However, several methods have been developed to achieve this transformation with varying degrees of selectivity.

The Birch reduction has been successfully applied to the selective partial reduction of various heteroaromatic compounds, including those with fused pyridine rings. nih.gov For instance, indolizine-6-carboxylates undergo smooth partial reduction to yield the corresponding dihydroindolizines. nih.gov This method's selectivity is influenced by the electronic properties of the substrate, with the double bond having the highest Lowest Unoccupied Molecular Orbital (LUMO) density being preferentially reduced. nih.gov

Catalytic hydrogenation and hydrosilylation offer alternative approaches. While many heterogeneous catalysts often lead to full reduction to piperidines under harsh conditions, some systems allow for partial reduction. liv.ac.ukresearchgate.net Transition-metal-catalyzed hydrosilylation or hydroboration can achieve partial reductions with high regioselectivity under milder conditions. researchgate.net For example, iridium-catalyzed hydrosilylation of N-heterocycles can produce dearomatized products with excellent selectivity. researchgate.net

The activation of pyridines by converting them into pyridinium salts facilitates their reduction. This approach often allows for milder reaction conditions and improved selectivity compared to the reduction of the neutral pyridine ring.

Rhodium-catalyzed transfer hydrogenation is a particularly effective method for the reduction of quaternary pyridinium salts. liv.ac.uk Using a formic acid/triethylamine (HCOOH-Et₃N) azeotropic mixture as the hydrogen source, various pyridinium salts can be chemoselectively reduced to either 1,2,3,6-tetrahydropyridines or piperidines, depending on the substitution pattern. liv.ac.uk For example, the rhodium complex dimer, [Cp*RhCl₂]₂, promoted by an iodide anion, efficiently catalyzes this transformation at 40°C. liv.ac.uk This method has been shown to be effective for a range of 2-aryl and 2-alkyl substituted pyridinium salts. nih.gov

A plausible mechanism for this transfer hydrogenation involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate. nih.govliverpool.ac.uk In some cases, particularly in the presence of water, this intermediate can be hydrolyzed, leading to a ring-opened dicarbonyl intermediate which can then undergo further reactions. nih.govliverpool.ac.uk

The table below summarizes representative examples of the reduction of pyridinium salts.

| Substrate (Pyridinium Salt) | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzyl-2-phenylpyridinium bromide | [CpRhCl₂]₂ / NaI, HCOOH-NEt₃ | 40 °C, 24 h | 1-Benzyl-2-phenyl-1,2,3,6-tetrahydropyridine | 95% | liv.ac.uk |

| N-Benzyl-3-ethylpyridinium bromide | [CpRhCl₂]₂ / NaI, HCOOH-NEt₃ | 40 °C, 24 h | 1-Benzyl-3-ethyl-1,2,3,6-tetrahydropyridine | 98% | liv.ac.uk |

| N-Benzyl-4-methylpyridinium bromide | [CpRhCl₂]₂ / NaI, HCOOH-NEt₃ | 40 °C, 24 h | 1-Benzyl-4-methylpiperidine | 97% | liv.ac.uk |

| Various 2-substituted pyridinium salts | [CpRhCl₂]₂ / HCOOH, NEt₃, MeOH/H₂O | 40 °C, 16 h | Corresponding N-aryl piperidines | Good to excellent | nih.gov |

Stereoselective and Asymmetric Synthesis of this compound Analogs

The synthesis of tetrahydropyridine derivatives in a stereoselective manner is highly valuable due to the prevalence of these chiral structures in bioactive molecules. acs.orgd-nb.info Methodologies to control the stereochemistry include diastereoselective and enantioselective approaches.

Stereoselective synthesis has been achieved through various strategies. For example, a metal-free, microwave-assisted ring-expansion of monocyclopropanated pyrroles provides access to highly functionalized tetrahydropyridine derivatives. nih.gov Another approach involves a one-pot cascade process comprising rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and a subsequent acid/borohydride-promoted reduction, which yields highly substituted 1,2,3,6-tetrahydropyridines with high diastereomeric purity (>95%). nih.gov Multicomponent reactions have also been employed to produce polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is typically achieved using chiral catalysts, which can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. hilarispublisher.com

Organocatalysis: Small organic molecules have been effectively used to catalyze the asymmetric synthesis of tetrahydropyridine derivatives. nih.gov A notable example is the use of a quinine-derived squaramide to catalyze a triple-domino Michael/aza-Henry/cyclization reaction. d-nb.infonih.gov This one-pot multicomponent reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines provides tetrahydropyridines with three contiguous stereocenters in good yields and with excellent enantiomeric excesses. d-nb.infonih.gov The catalyst loading can be as low as 0.5 mol% without a loss of enantioselectivity. nih.gov

Metal-catalyzed Synthesis: Chiral transition metal complexes are powerful tools for enantioselective transformations. hilarispublisher.com Copper-catalyzed systems, for example, have been used for the highly enantioselective alkylation of alkenyl pyridines using Grignard reagents, a process enhanced by Lewis acid activation. nih.gov This method allows for the introduction of a variety of alkyl chains with high functional group tolerance. nih.gov Chiral iridium catalysts have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of a range of carbonyl compounds and electron-deficient alkenes, which are key transformations in the synthesis of chiral building blocks. researchgate.net Similarly, rhodium-catalyzed asymmetric transfer hydrogenation has been developed for producing chiral piperidines from pyridinium salts. liverpool.ac.ukliverpool.ac.uk

The table below highlights key findings in the enantioselective synthesis of tetrahydropyridine analogs.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Domino Michael/aza-Henry/Cyclization | Quinine-derived squaramide (Organocatalyst) | 1,3-dicarbonyls, β-nitroolefins, aldimines | Tetrahydropyridines | Good yields (69-91%), high enantioselectivity | acs.orgnih.gov |

| Conjugate Addition | Cu-catalyst with chiral diphosphine ligand / Lewis Acid | Alkenyl pyridines, Grignard reagents | Chiral alkylated pyridines | High enantioselectivity, broad substrate scope | nih.gov |

| Asymmetric Hydrogenation | Chiral Iridium complexes (e.g., Ir-SpiroPAP) | Carbonyl compounds, electron-deficient alkenes | Chiral alcohols/diols | High activity and excellent enantioselectivity | researchgate.net |

| Cascade [4+2] Annulation | Cu(CH₃CN)₄PF₆ / Chiral Ligand | α-bromo-N-benzoyl-hydrazones, olefins | Chiral 1,4,5,6-tetrahydropyridazines | High yields (up to 95%), excellent ee (up to 98%) | chemrxiv.org |

Enantioselective Methodologies

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of tetrahydropyridine derivatives, enabling the introduction of chirality in a controlled manner. One notable approach involves the use of Ellman's chiral auxiliary for the synthesis of tetrahydroisoquinoline alkaloids, a class of compounds structurally related to tetrahydropyridines. researchgate.net This methodology suggests the potential for applying similar chiral auxiliaries to direct the stereoselective synthesis of this compound derivatives. The auxiliary is typically attached to the starting material, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to afford the chiral product. While direct examples for the synthesis of this compound using this specific auxiliary are not extensively detailed in the provided sources, the principle of employing removable chiral groups to control stereochemistry is a well-established and valuable tool in asymmetric synthesis. mdpi.com

Diastereoselective Control in Synthetic Pathways

Achieving a high degree of diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. For tetrahydropyridine derivatives, several effective methods have been developed.

A versatile reaction cascade involving a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and subsequent acid/borohydride-promoted reduction, has been shown to produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95% diastereomeric purity). nih.govacs.org This one-pot procedure allows for the creation of multiple stereocenters in a single, highly controlled operation. nih.gov

Multicomponent reactions (MCRs) also offer a powerful avenue for the diastereoselective synthesis of polysubstituted tetrahydropyridines. researchgate.netnih.gov For instance, a four-component reaction involving benzylidenemalononitriles, esters of 3-oxocarboxylic acids, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in methanol (B129727) yields 1,4,5,6-tetrahydropyridine-3-carboxylates with the formation of only a single diastereomer. researchgate.net The high stereoselectivity of these reactions is a key advantage, simplifying purification and ensuring the desired spatial arrangement of substituents. nih.gov Furthermore, organocatalytic triple-domino reactions have been employed to synthesize tetrahydropyridines with three contiguous stereogenic centers in good yields and with high diastereomeric ratios. nih.gov

The following table summarizes some examples of diastereoselective synthetic methods for tetrahydropyridine derivatives.

| Reaction Type | Key Features | Diastereoselectivity | Reference |

| Rh(I)-catalyzed cascade | C–H activation, alkyne coupling, electrocyclization, reduction | >95% dr | nih.govacs.org |

| Four-component reaction | Michael addition, Mannich reaction, cyclization, dehydration | Single diastereomer | researchgate.net |

| Organocatalytic domino | Michael/aza-Henry/cyclization | High dr | nih.gov |

Control of Configurational Purity

Ensuring the configurational purity of the final product is paramount, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities. mdpi.com Several strategies are employed to achieve high enantiomeric excess (ee) in the synthesis of chiral tetrahydropyridine derivatives.

Asymmetric synthesis using chiral catalysts is a primary method. For example, a convenient preparation of functionalized chiral tetrahydropyridine-3-carboxylates has been developed with enantiomeric excesses ranging from 68-90% ee. nih.gov Another approach utilizes a one-pot domino process involving a proline-catalyzed direct Mannich reaction-cyclization, which can yield chiral 1,2,5,6-tetrahydropyridines with excellent enantioselectivity (up to 98:2 er). researchgate.net

The table below highlights methodologies that provide control over configurational purity.

| Method | Catalyst/Auxiliary | Enantioselectivity | Reference |

| Asymmetric Synthesis | Not specified | 68-90% ee | nih.gov |

| One-pot Domino Process | Proline | up to 98:2 er | researchgate.net |

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of reaction efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. researchgate.net This technique has been successfully applied to the synthesis of tetrahydropyrimidine (B8763341) and tetrahydropyridine derivatives. foliamedica.bgsemanticscholar.orgbenthamscience.com The use of microwave heating can accelerate reactions that are sluggish under conventional heating, making it an attractive method for the rapid generation of compound libraries for biological screening. foliamedica.bgsemanticscholar.org For example, the Biginelli condensation to form tetrahydropyrimidines can be efficiently carried out under microwave irradiation. foliamedica.bgsemanticscholar.org

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Transition metal catalysis plays a pivotal role in the synthesis of tetrahydropyridine derivatives, enabling a wide range of transformations with high efficiency and selectivity.

Rhodium: Rhodium catalysts are notably used in C–H activation and cycloaddition reactions. nih.govacs.orgresearchgate.net Cationic rhodium(I) complexes, for instance, can catalyze [2+2+2] cycloadditions to form complex ring systems. researchgate.net Rhodium-catalyzed cascade reactions provide a powerful means to construct highly substituted tetrahydropyridines with excellent stereocontrol. nih.govacs.org

Palladium: Palladium catalysts are versatile and have been employed in various reactions for the synthesis of tetrahydropyran (B127337) and, by extension, tetrahydropyridine derivatives. researchgate.netamanote.com Palladium-catalyzed intramolecular allylic amination is a key step in a highly diastereoselective synthesis of 2,6-disubstituted-1,2,3,6-tetrahydropyridines. researchgate.net

Copper: Copper catalysts, being more economical and environmentally friendly than some other transition metals, are increasingly used in organic synthesis. nih.govthesciencein.org Copper(II) triflate has been used as a catalyst in a one-pot, five-component reaction to produce tetrahydropyridine derivatives in excellent yields. ufms.br Copper-catalyzed reactions are often used for C-N and C-O bond formation, which are crucial steps in the synthesis of many heterocyclic compounds. nih.gov

The following table provides a summary of transition metals used in the synthesis of tetrahydropyridine and related heterocycles.

| Metal | Reaction Type | Key Advantages | References |

| Rhodium | C-H activation, Cycloaddition | High diastereoselectivity | nih.govacs.orgresearchgate.net |

| Palladium | Allylic amination, Cycloaddition | High diastereoselectivity | researchgate.netresearchgate.netamanote.com |

| Copper | Multicomponent reactions, C-N/C-O coupling | Economical, Eco-friendly | nih.govthesciencein.orgufms.br |

Purification and Isolation Methodologies

The purification and isolation of the target compound are critical final steps in any synthetic sequence. For this compound and its derivatives, standard laboratory techniques are typically employed.

Flash column chromatography is a widely used method for the purification of tetrahydropyridine derivatives. nih.govmdpi.com This technique allows for the separation of the desired product from unreacted starting materials, byproducts, and reaction impurities based on differential adsorption to a stationary phase.

Following purification, the structural integrity and purity of the compound are confirmed using a variety of analytical and spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy: To identify the presence of key functional groups. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. researchgate.net

In some cases, crystallization can be used as a final purification step, which can also provide single crystals suitable for X-ray diffraction analysis . researchgate.netnih.gov This powerful technique provides unambiguous confirmation of the molecular structure and stereochemistry. researchgate.netnih.gov

Structural Elucidation and Spectroscopic Characterization of 1,2,5,6 Tetrahydropyridin 2 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's constitution and stereochemistry.

The ¹H NMR spectrum of an N-Boc protected (1,2,5,6-Tetrahydropyridin-2-yl)methanol analog provides distinct signals for each unique proton environment. The large tert-butyl group of the Boc protecting group gives rise to a prominent singlet in the upfield region, typically around 1.4-1.5 ppm, integrating to nine protons.

The protons on the tetrahydropyridine (B1245486) ring appear in characteristic regions. The olefinic protons (H-3 and H-4) are observed in the downfield region for unsaturated systems, generally between 5.5 and 6.0 ppm. The allylic methylene (B1212753) protons (H-5) and the methylene protons adjacent to the nitrogen (H-6) resonate further upfield. The proton at the C-2 position, being adjacent to both the nitrogen and the hydroxymethyl group, typically appears as a multiplet. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) often present as distinct multiplets due to their different chemical environments. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.48 | s (singlet) | Integrates to 9H. |

| -CH₂- (C5 Position) | ~2.10 - 2.30 | m (multiplet) | Allylic protons. |

| -CH- (C2 Position) | ~4.00 - 4.20 | m (multiplet) | Chiral center. |

| -CH₂- (C6 Position) | ~3.00 - 3.20 (axial), ~3.80 - 4.00 (equatorial) | m (multiplet) | Protons adjacent to nitrogen. Rotational hindrance can cause broadening. |

| -CH=CH- (C3, C4 Positions) | ~5.60 - 5.90 | m (multiplet) | Olefinic protons. |

| -CH₂OH | ~3.50 - 3.70 | m (multiplet) | Diastereotopic protons, may appear as two separate signals. |

| -OH | Variable | br s (broad singlet) | Chemical shift is concentration and solvent dependent. |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon atom in the molecule. For tert-butyl 2-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, the spectrum shows characteristic peaks for the protecting group and the heterocyclic core. The carbonyl carbon of the Boc group appears significantly downfield (~155 ppm), while the quaternary and methyl carbons of the tert-butyl group are found in the upfield region at approximately 80 ppm and 28 ppm, respectively.

The olefinic carbons (C-3 and C-4) are observed in the range of 124-128 ppm. The remaining saturated carbons of the ring (C-2, C-5, C-6) and the hydroxymethyl carbon (-CH₂OH) resonate in the aliphatic region of the spectrum. The specific chemical shifts provide confirmation of the carbon skeleton. nih.govacs.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ (Boc) | ~28.5 |

| -C(CH₃)₃ (Boc) | ~79.9 |

| -C=O (Boc) | ~155.1 |

| -CH₂- (C5 Position) | ~25.5 |

| -CH- (C2 Position) | ~56.0 |

| -CH₂- (C6 Position) | ~43.0 |

| =CH- (C3 or C4 Position) | ~125.0 |

| =CH- (C4 or C3 Position) | ~127.0 |

| -CH₂OH | ~65.0 |

Two-dimensional NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals, especially for complex spin systems.

gCOSY (Gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a this compound analog, COSY spectra would show correlations between the olefinic protons (H-3/H-4) and the adjacent allylic protons (H-5), as well as between the protons on the saturated portion of the ring (H-2, H-6, and H-5). westmont.edu

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the olefinic carbon signals can be directly matched to their corresponding olefinic proton signals.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclic molecules. For substituted tetrahydropyridines, the conformation of the ring can be investigated using Nuclear Overhauser Effect (NOE) experiments and by analyzing proton-proton coupling constants (³JHH).

NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). For a 2-substituted tetrahydropyridine, the observation of an NOE between the proton at C-2 and one of the protons at C-6 can help establish their relative orientation (e.g., cis or trans). This data is critical for assigning the stereochemistry at the C-2 position. researchgate.net

Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between protons on the saturated portion of the ring, the preferred conformation, such as a "flattened boat" or "half-chair", can be inferred. acs.org

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for an N-Boc protected this compound analog would display several characteristic absorption bands.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic parts of the molecule (the ring and the tert-butyl group) appear as sharp peaks between 2850 and 3000 cm⁻¹. The most intense and characteristic peak for the N-Boc protecting group is the C=O (carbonyl) stretch, which appears as a very strong absorption around 1680-1700 cm⁻¹. acs.orgscispace.com Other informative peaks include the C=C stretch for the double bond in the ring (~1650 cm⁻¹) and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³ Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Boc Carbamate) | Stretching | 1680 - 1700 | Very Strong |

| C=C (Olefin) | Stretching | ~1650 | Variable |

| C-O (Alcohol) | Stretching | 1000 - 1200 | Medium |

| C-N (Amine) | Stretching | 1150 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for the structural characterization of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. alevelchemistry.co.uk This method provides critical information regarding a molecule's mass, elemental composition, and structural features through fragmentation analysis. For a heterocyclic compound like this compound, various MS techniques are employed to confirm its identity and purity.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure the m/z of ions with extremely high accuracy, typically to within 5 parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different chemical formulas (isobaric compounds). alevelchemistry.co.ukfiveable.me

For this compound, with a molecular formula of C₆H₁₁NO, HRMS provides an exact mass measurement that serves as definitive evidence of its composition. Advanced mass analyzers such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve this level of resolution. numberanalytics.com The high mass accuracy is crucial for confirming the identity of the target compound and differentiating it from potential isomers or impurities. fiveable.me The isotopic pattern observed in the high-resolution spectrum further corroborates the elemental composition. fiveable.me

Table 1: Hypothetical HRMS Data for this compound (C₆H₁₁NO)

| Ion Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | 114.09134 | 114.09121 | -1.14 |

| [M+Na]⁺ | 136.07333 | 136.07315 | -1.32 |

This table presents hypothetical data for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is ideal for analyzing complex mixtures, allowing for the separation of this compound from starting materials, byproducts, or degradation products before mass analysis. wikipedia.org

In a typical LC/MS analysis of nitrogen-containing heterocycles, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid to promote ionization. nih.govresearchgate.net As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. nih.gov The mass spectrometer then records the m/z of the eluting compounds, providing both retention time and mass data for identification. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. numberanalytics.com

Table 2: Illustrative LC/MS Parameters and Expected Results

| Parameter | Value |

|---|---|

| LC System | HPLC or UHPLC |

| Column | C18 reversed-phase, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| MS System | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Results | |

| This compound | Retention Time: ~2.5 min; Observed [M+H]⁺: 114.0913 |

| Potential Analog (e.g., Piperidin-2-yl)methanol | Retention Time: ~2.2 min; Observed [M+H]⁺: 116.1070 |

This table presents hypothetical data for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for large molecules like proteins and polymers, but it can also be adapted for the analysis of small organic molecules. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) that absorbs laser energy. shimadzu.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase with minimal fragmentation. nih.govshimadzu.com

While MALDI-TOF is less common for small molecules due to potential interference from matrix ions in the low-mass range, specialized matrices or novel strategies can overcome this limitation. nih.govdeepdyve.comrsc.org The primary advantage for structural elucidation comes from tandem Time-of-Flight (TOF/TOF) capabilities. A specific parent ion can be selected, fragmented, and the resulting fragment ions analyzed to provide detailed structural information, confirming the connectivity of the this compound molecule.

Table 3: Hypothetical MALDI TOF/TOF Fragmentation Data

| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Structural Loss |

|---|---|---|

| 114.1 ([M+H]⁺) | 96.1 | H₂O |

| 114.1 ([M+H]⁺) | 83.1 | CH₂OH |

| 114.1 ([M+H]⁺) | 82.1 | H₂O + CH₂ |

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography

X-ray crystallography, specifically Single Crystal X-ray Diffraction (SCXRD), is considered the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comnih.gov It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. creative-biostructure.commdpi.com

The application of SCXRD for the structural confirmation of this compound requires the growth of a high-quality single crystal. acs.org This crystal is then mounted in a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined. researchgate.net

This technique would unequivocally confirm the molecular structure, including the connectivity of the tetrahydropyridine ring and the methanol substituent. It would also reveal the conformation of the ring and the relative stereochemistry of any chiral centers. The successful solution and refinement of the crystal structure provide the most reliable evidence for the compound's identity. nih.gov

Table 4: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₁₁NO |

| Formula Weight | 113.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 7.98 |

| β (°) | 98.5 |

| Volume (ų) | 685.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

This table presents hypothetical data for illustrative purposes.

Beyond confirming the molecular structure, SCXRD data allows for a detailed analysis of the crystal packing, which describes how individual molecules arrange themselves in the solid state. nih.gov This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. acs.org

For this compound, the presence of a hydroxyl (-OH) group and a secondary amine (-NH) group makes it capable of acting as both a hydrogen-bond donor and acceptor. mdpi.com Analysis of the crystal structure would likely reveal a network of intermolecular hydrogen bonds, which are the primary driving forces for the crystal assembly in many heterocyclic compounds. nih.goviucr.org These interactions, such as O-H···N or N-H···O bonds, dictate the supramolecular architecture and influence the material's physical properties, including melting point and solubility. mdpi.comresearchgate.net Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts. iucr.org

Table 5: Hypothetical Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| O1 | H1 | N1' | 0.84 | 1.95 | 2.78 | 170 |

| N1 | H1N | O1'' | 0.88 | 2.01 | 2.87 | 165 |

Symmetry codes (') and ('') denote adjacent molecules in the crystal lattice. This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Stereochemical Aspects of 1,2,5,6 Tetrahydropyridin 2 Yl Methanol

Conformational Preferences of the Tetrahydropyridine (B1245486) Ring (e.g., Half-Chair, Boat Conformations)

The 1,2,5,6-tetrahydropyridine ring, a six-membered heterocycle containing one double bond, cannot adopt the low-energy chair conformation characteristic of saturated rings like cyclohexane due to the geometric constraints imposed by the sp²-hybridized carbon atoms. libretexts.org Instead, the ring exists in several puckered conformations to relieve ring strain. The most significant conformations are the half-chair (or sofa) and the boat (or skew-boat) forms.

In the half-chair conformation, four of the ring atoms are coplanar, while the two remaining atoms are displaced on opposite sides of this plane. This arrangement minimizes torsional strain for a portion of the ring.

The boat conformation involves two atoms being displaced on the same side of the plane formed by the other four atoms. While the classic boat form in cyclohexane is destabilized by flagpole interactions and eclipsed bonds, the flexibility of the tetrahydropyridine ring can lead to twisted or flattened boat structures that mitigate these unfavorable interactions. libretexts.org

X-ray diffraction studies on substituted 1,2,5,6-tetrahydropyridine derivatives have provided valuable insight into these preferences. For instance, analysis of a highly functionalized tetrahydropyridine revealed that the ring adopts a "flatted boat" conformation in the solid state. acs.org A survey of the Cambridge Structural Database (CSD) further indicates that the boat conformation is a common motif for this ring system, although other conformations like the twisted chair have also been observed. nih.gov The specific conformation adopted depends on the nature and position of substituents, which can introduce steric and electronic effects that favor one arrangement over another.

Puckering Analysis and Torsional Angles

A quantitative description of the non-planar character of the tetrahydropyridine ring is achieved through puckering analysis, most commonly using the Cremer-Pople parameters. nih.gov This method defines the conformation of any N-membered ring using a set of N-3 puckering coordinates. For a six-membered ring, this involves a total puckering amplitude (Qᴛ), which describes the extent of puckering, and two angular coordinates (θ and φ), which define the specific shape of the pucker (e.g., chair, boat, or twist forms). acs.orgsmu.edu

Torsional angles (or dihedral angles) are also fundamental to describing the ring's conformation. These angles describe the rotation around each of the C-C and C-N bonds within the ring. In a perfectly planar ring, all endocyclic torsional angles would be 0°. In puckered conformations like the half-chair or boat, these angles deviate significantly from zero, reflecting the staggered or gauche arrangements adopted to minimize strain. nih.gov

While a crystal structure for the parent compound (1,2,5,6-Tetrahydropyridin-2-yl)methanol is not available, data from a substituted derivative, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), provides a representative example of the puckering parameters for this ring system. acs.org

| Parameter | Value | Description |

|---|---|---|

| Total Puckering Amplitude (Qᴛ) | 0.681 (2) Å | Quantifies the total extent of ring puckering from a mean plane. |

| Theta (θ) | 84.69 (17)° | Define the specific shape and orientation of the puckered ring, corresponding to a flattened boat conformation in this case. |

| Phi (φ) | 248.83 (17)° |

Diastereoisomerism and Enantiomerism in Tetrahydropyridylmethanols

The stereochemistry of this compound is defined by the presence of a chiral center.

Enantiomerism: The carbon atom at position 2 (C2), which is bonded to the nitrogen, a hydrogen, the C3 carbon, and the hydroxymethyl group (-CH₂OH), is a stereocenter. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-(1,2,5,6-Tetrahydropyridin-2-yl)methanol and (S)-(1,2,5,6-Tetrahydropyridin-2-yl)methanol. These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules.

Diastereoisomerism: Diastereomers are stereoisomers that are not mirror images of each other. For this to occur in tetrahydropyridylmethanols, at least two stereocenters must be present. While the parent compound has only one, the introduction of an additional substituent on the ring (e.g., at C5 or C6) can create a second chiral center. For example, a 5-methyl substituted derivative would have two chiral centers (at C2 and C5) and could exist as four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers would be a pair of enantiomers. The (2R, 5S) and (2S, 5R) isomers would be another pair of enantiomers. The relationship between the (2R, 5R) isomer and the (2R, 5S) isomer is diastereomeric. Unlike enantiomers, diastereomers have different physical properties.

Supramolecular Interactions in the Solid State and Solution

The molecular structure of this compound contains functional groups capable of significant non-covalent interactions, particularly hydrogen bonding. The hydroxyl (-OH) group of the methanol (B129727) substituent and the amine (-NH) group of the tetrahydropyridine ring can both act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. mdpi.com

These interactions are critical in defining the molecule's arrangement in the solid state (crystal packing) and its behavior in solution.

In the Solid State: In the crystalline form, molecules of this compound are expected to form extensive hydrogen-bonded networks. nih.gov Based on the crystal structures of related compounds, several motifs are possible:

Dimer Formation: Molecules can pair up through N—H···O or O—H···N hydrogen bonds, creating discrete dimeric units. Crystal structures of similar heterocyclic compounds often reveal dimers linked by pairs of N—H···O hydrogen bonds. nih.gov

Chain Formation: Head-to-tail arrangements via O—H···N or N—H···O interactions can link molecules into one-dimensional chains. These chains can then pack together through weaker interactions.

Three-Dimensional Networks: The combination of different hydrogen bonds can create complex three-dimensional supramolecular architectures. nih.gov The analysis of functionalized tetrahydropyridines has shown that molecules can be linked by intermolecular N—H···N and C—H···N hydrogen bonds, along with other weak interactions like N—H···π and C—H···π, to form robust 3D networks. acs.orgnih.gov

Reactivity and Chemical Transformations of the 1,2,5,6 Tetrahydropyridin 2 Yl Methanol Scaffold

Oxidation Reactions of the Tetrahydropyridine (B1245486) Ring

The tetrahydropyridine ring in (1,2,5,6-Tetrahydropyridin-2-yl)methanol can undergo oxidation to form the corresponding aromatic pyridine (B92270) ring. This aromatization is a key transformation that introduces a stable heterocyclic system. The process typically involves the removal of two hydrogen atoms from the ring, leading to the formation of 2-Pyridinemethanol (B130429).

Various oxidizing agents can be employed for this purpose. For instance, dehydrogenation can be achieved using reagents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄). In some cases, photoinduced oxidation in the presence of oxygen can also lead to aromatization. nih.gov The reaction conditions, such as solvent and temperature, are crucial to control the selectivity and yield of the desired pyridine derivative. unc.edu The enzymatic aromatization of tetrahydropyridine rings is also a known process in certain biosynthetic pathways, highlighting the biological relevance of this transformation. unc.edu

A common synthetic route to 2-pyridinemethanol involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by rearrangement with acetic anhydride (B1165640) to form 2-pyridinemethanol acetate (B1210297), which is then hydrolyzed to the final product. acs.orggoogle.comgoogle.com While this starts from a different precursor, the final product is the result of what is formally an oxidation of the methyl group, conceptually related to the aromatization of the tetrahydropyridine ring to achieve the same pyridine-methanol core.

Table 1: Examples of Oxidation Reactions

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | MnO₂, heat | 2-Pyridinemethanol |

| Substituted 1,2,3,4-tetrahydropyridine | t-Butyl hypochlorite/Triethylamine | Dihydropyridine (B1217469) derivative mdpi.com |

Reduction Reactions (Further Saturation of the Ring)

The double bond within the 1,2,5,6-tetrahydropyridine ring can be reduced to yield the fully saturated piperidine (B6355638) ring. This transformation converts this compound into (Piperidin-2-yl)methanol. The reduction is typically achieved through catalytic hydrogenation. nih.gov

A variety of catalysts can be employed, with common choices including platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel. liv.ac.uknih.gov The reaction is usually carried out under a hydrogen atmosphere at varying pressures and temperatures. The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly if there are other stereocenters in the molecule. mdpi.com

Transfer hydrogenation is another effective method for this reduction. liv.ac.uk This technique uses a hydrogen donor, such as formic acid or its salts, in the presence of a transition metal catalyst, like rhodium or iridium complexes. liv.ac.ukdicp.ac.cn This method can sometimes offer better chemoselectivity and milder reaction conditions compared to traditional hydrogenation with H₂ gas. liv.ac.uk For example, rhodium-catalyzed transfer hydrogenation has been shown to be highly efficient for the reduction of pyridinium (B92312) salts to both tetrahydropyridines and piperidines. liv.ac.uk

Table 2: Common Catalysts for Tetrahydropyridine Reduction

| Catalyst | Hydrogen Source | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure nih.gov |

| Platinum Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure liv.ac.uk |

| Raney Nickel | H₂ gas | Elevated temperature and pressure acs.org |

Substitution Reactions on the Ring and Side Chain

The this compound scaffold allows for substitution reactions at both the nitrogen atom of the ring and the oxygen atom of the methanol (B129727) side chain.

N-Alkylation: The secondary amine in the tetrahydropyridine ring is nucleophilic and can readily undergo alkylation reactions. researchgate.net This is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed. rsc.orgnih.gov The base can range from a mild one like potassium carbonate to a stronger one like sodium hydride, depending on the reactivity of the alkylating agent. This N-alkylation is a fundamental step in building more complex molecular architectures and is widely used in the synthesis of pharmacologically active compounds. nih.gov

Side Chain Substitution: The hydroxyl group of the methanol moiety can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then be displaced by various nucleophiles to introduce a wide range of functional groups. Alternatively, the alcohol can be converted directly to a halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). researchgate.net

Functional Group Interconversions of the Methanol Moiety

The primary alcohol of the methanol moiety is a versatile functional group that can be converted into several other functionalities. numberanalytics.com

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. numberanalytics.com The choice of oxidizing agent determines the final product. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will typically stop at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid.

Esterification: The alcohol can react with a carboxylic acid or its derivatives (like acyl chlorides or anhydrides) to form an ester. chemguide.co.ukbyjus.com This reaction, known as esterification, is often catalyzed by an acid (e.g., sulfuric acid) when reacting with a carboxylic acid. chemguide.co.uk Alternatively, the reaction with a more reactive acyl chloride can be performed in the presence of a non-nucleophilic base like pyridine. Esterification is a common strategy to modify the properties of the molecule, for instance, to act as a protecting group or to modulate biological activity. nih.govresearchgate.net

Table 3: Functional Group Interconversions of the -CH₂OH Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (to aldehyde) | PCC, Dess-Martin periodinane | -CHO |

| Oxidation (to carboxylic acid) | KMnO₄, Jones Reagent | -COOH |

| Esterification | R-COOH, H⁺ catalyst | -CH₂OC(=O)R |

| Esterification | R-COCl, pyridine | -CH₂OC(=O)R |

| Conversion to Halide | SOCl₂, PBr₃ | -CH₂Cl, -CH₂Br researchgate.net |

Ring Transformations and Rearrangements of the Tetrahydropyridine Core

The tetrahydropyridine core can undergo ring transformation reactions, leading to the formation of different heterocyclic systems. These reactions often involve cleavage of one or more bonds in the ring followed by recyclization. For instance, tetrahydropyridines fused to other rings can undergo ring expansion when treated with activated alkynes. researchgate.net This process can lead to the formation of larger rings, such as azocines, through a tandem cleavage-cyclization mechanism. researchgate.net

Rearrangement reactions can also occur under specific conditions. For example, photoinduced transformations of certain tetrahydropyridine derivatives can lead to complex structural rearrangements, sometimes involving the incorporation of oxygen from the air. nih.gov These types of reactions, while not always broadly applicable, demonstrate the potential for significant structural modification of the tetrahydropyridine scaffold.

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold is an excellent starting point for creating more complex molecules due to its multiple handles for derivatization. dovepress.com The tetrahydropyridine motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. auctoresonline.orgresearchgate.netnih.gov

Strategies to enhance molecular complexity often involve a combination of the reactions described previously:

N-Alkylation/Acylation: Introducing diverse substituents on the ring nitrogen can significantly alter the molecule's properties. nih.gov This is a common strategy in drug discovery to explore structure-activity relationships. auctoresonline.org

Side-Chain Elaboration: The methanol moiety can be used as an anchor point for building more complex side chains. After converting the hydroxyl group to a leaving group or an aldehyde, various carbon-carbon bond-forming reactions can be employed. nih.gov

Ring Functionalization: While direct C-H functionalization on the tetrahydropyridine ring can be challenging, derivatization can be achieved through multi-step sequences. For example, oxidation to a dihydropyridine intermediate can allow for subsequent stereoselective additions to the double bonds. researchgate.netnih.govacs.org

Scaffold Hopping: Using the ring transformation reactions, the tetrahydropyridine core can be converted into entirely different heterocyclic systems, providing access to novel chemical space. researchgate.net

By strategically combining these transformations, chemists can generate libraries of diverse compounds based on the initial this compound structure for various applications, particularly in the field of drug discovery. dovepress.comnih.gov

Computational and Theoretical Investigations of 1,2,5,6 Tetrahydropyridin 2 Yl Methanol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. nih.govnih.gov DFT methods are widely used to optimize molecular structures, calculate energies, and derive various electronic properties for heterocyclic systems, including pyridine (B92270) and tetrahydropyridine (B1245486) derivatives. nih.gov By solving approximations of the Schrödinger equation, DFT provides a robust framework for predicting the behavior of (1,2,5,6-Tetrahydropyridin-2-yl)methanol at the electronic level. These calculations are often performed using specific basis sets, such as 6-31G or def2-TZVP, which determine the accuracy of the results. nih.govmdpi.com

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character, while the LUMO indicates its capacity to accept electrons, reflecting its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the C=C double bond, which are the most electron-rich regions. Conversely, the LUMO would likely be distributed across the C-N and C-O sigma antibonding orbitals. DFT calculations can precisely map the distribution and energy levels of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT The following table provides illustrative energy values typical for similar heterocyclic compounds, as specific experimental or calculated values for this compound are not publicly available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability; localized on N and C=C bond |

| LUMO | +1.2 | Electron-accepting capability; distributed over antibonding orbitals |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical stability and reactivity |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that visualizes the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP surface would show a region of significant negative potential (red) around the nitrogen atom of the tetrahydropyridine ring and the oxygen atom of the methanol (B129727) group, highlighting their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens attached to the nitrogen would exhibit a positive potential (blue), indicating their electrophilic nature and potential to act as hydrogen bond donors.

Molecular Modeling and Simulations

While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and simulations are employed to study its dynamic behavior, conformational flexibility, and interactions with its environment.

The tetrahydropyridine ring is not planar and can adopt several conformations. Computational studies are essential for exploring the conformational energy landscape to identify the most stable three-dimensional structures. For substituted 1,2,3,6-tetrahydropyridine (B147620) rings, a "flatted boat" conformation has been identified as a stable arrangement. nih.gov Conformational analysis involves systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformer. This process identifies low-energy, stable conformations and the energy barriers between them. For this compound, key considerations include the puckering of the tetrahydropyridine ring and the orientation of the hydroxymethyl group at the C2 position.

Table 2: Illustrative Conformational Analysis Data This table presents hypothetical relative energies for possible conformers of this compound to illustrate the output of such a study.

| Conformer | Ring Conformation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Half-Chair | Equatorial | 0.00 | 75.2 |

| 2 | Half-Chair | Axial | 1.50 | 8.8 |

| 3 | Flatted Boat | Equatorial | 0.85 | 2.5 |

| 4 | Flatted Boat | Axial | 2.10 | 13.5 |

Molecular Dynamics Simulations (e.g., for Ligand-Target Interactions)

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecule and its interactions with other molecules, such as a biological receptor or solvent. nih.gov In MD, the classical equations of motion are solved for all atoms in the system over a specific period, generating a trajectory that reveals how the molecule moves, flexes, and interacts.

When investigating this compound as a potential ligand for a biological target, MD simulations are often preceded by molecular docking. Docking predicts the preferred binding orientation of the ligand within the active site of a protein. Subsequent MD simulations can then be used to assess the stability of this predicted binding pose. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex, and calculate the binding free energy, which indicates the strength of the interaction.

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org This information allows for the determination of reaction pathways and activation energies.

For instance, computational studies have been conducted to understand the plausible mechanistic pathways for the synthesis of related 1,2,5,6-tetrahydronicotinonitrile derivatives. nih.gov Such studies can evaluate different proposed mechanisms, such as a one-pot synthesis involving multiple components. nih.gov A similar approach could be applied to investigate the synthesis or reactions of this compound. By calculating the energy barriers for each step, researchers can predict the most likely reaction pathway and understand the role of catalysts or specific reaction conditions. nih.gov

Interaction Energy Analysis and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Computational and theoretical investigations are pivotal in elucidating the intricate network of non-covalent interactions that govern the molecular behavior and crystal packing of this compound systems. These studies provide a detailed understanding of the forces that stabilize molecular assemblies, which is crucial for predicting their physicochemical properties and potential applications. The primary non-covalent interactions at play in these systems include hydrogen bonding and, to a lesser extent, π-stacking, given the partially saturated nature of the tetrahydropyridine ring.

Interaction energy analysis is a powerful computational tool used to quantify the strength of intermolecular interactions. This analysis typically decomposes the total interaction energy into four key components: electrostatic, polarization, dispersion, and repulsion. nih.gov The electrostatic component arises from the interaction between the static charge distributions of the molecules. Polarization accounts for the distortion of the electron cloud of one molecule due to the presence of another. Dispersion forces, also known as London forces, are attractive forces resulting from temporary fluctuations in electron density. Finally, repulsion, or exchange repulsion, is a short-range force that prevents molecules from occupying the same space.

In the context of tetrahydropyridine derivatives, computational studies, such as those employing Density Functional Theory (DFT), are used to calculate these energy components. rasayanjournal.co.in For instance, in studies of related aminopyridine derivatives, it has been shown that electrostatic energy is often the dominant factor in their interaction frameworks. rasayanjournal.co.in

Hydrogen Bonding

Hydrogen bonding is a critical non-covalent interaction in systems containing this compound due to the presence of the hydroxyl (-OH) group and the nitrogen atom in the tetrahydropyridine ring, which can act as hydrogen bond donors and acceptors, respectively. These interactions play a significant role in the formation of stable supramolecular structures.

Computational methods allow for the detailed characterization of hydrogen bonds, including their geometry (bond lengths and angles) and energies. For example, in a study of a highly functionalized tetrahydropyridine derivative, intramolecular N–H···O bonding was found to stabilize the molecular conformation. nih.gov Furthermore, intermolecular C–H···O and N–H···F interactions were observed to connect molecules into dimers and larger assemblies. nih.gov While this compound lacks a fluorine substituent, the principles of hydrogen bonding involving its hydroxyl and amine groups would be analogous.

Below is an illustrative data table summarizing typical hydrogen bond parameters that would be computationally investigated for this compound.

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |

| O-H | N | 165-175 | 1.8-2.2 | -5 to -8 |

| N-H | O | 160-170 | 1.9-2.3 | -3 to -6 |

| C-H | O | 140-160 | 2.2-2.6 | -1 to -3 |

Note: The data in this table is illustrative and represents typical ranges for such interactions. Specific values for this compound would require dedicated computational studies.

π-Stacking and Other Non-Covalent Interactions

While the tetrahydropyridine ring in this compound is not fully aromatic, the double bond does introduce a region of π-electron density. This can lead to weaker non-covalent interactions, such as π-stacking, particularly if the molecule interacts with other aromatic systems. π-stacking involves the attractive, non-covalent interactions between aromatic rings. nih.gov

The following table provides hypothetical data on potential π-interactions involving the tetrahydropyridine ring, which could be determined through computational analysis.

| Interacting Moieties | Interaction Type | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

| Tetrahydropyridine Ring - Benzene Ring | π-π Stacking | 3.5-4.0 | -1 to -2.5 |

| C-H - Tetrahydropyridine Ring | C-H···π | 2.5-3.0 | -0.5 to -1.5 |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be calculated in a computational investigation of this compound.

Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Piperidines

The 1,2,5,6-tetrahydropyridine core of (1,2,5,6-Tetrahydropyridin-2-yl)methanol is a direct precursor to the saturated piperidine (B6355638) ring, a motif prevalent in numerous pharmaceuticals and natural products. The conversion of the tetrahydropyridine (B1245486) to a piperidine is most commonly achieved through catalytic hydrogenation, which reduces the endocyclic double bond. This transformation provides straightforward access to 2-(hydroxymethyl)piperidine derivatives.

The true synthetic utility of this compound lies in the ability to functionalize the molecule before or after the reduction of the double bond, enabling the stereocontrolled synthesis of a wide array of polysubstituted piperidines. nih.govajchem-a.com

Key Synthetic Transformations:

Catalytic Hydrogenation: The most direct route to piperidine derivatives. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) can be crucial for achieving high yields and, in sterically hindered substrates, for diastereoselectivity. researchgate.net

Double Bond Functionalization: The C5-C6 double bond can undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new stereocenters. Subsequent reduction of the nitrogenous ring yields highly functionalized piperidines. The importance of the double bond for reactivity is a key feature of the tetrahydropyridine scaffold. nih.gov

N-Substitution: The secondary amine can be readily alkylated, acylated, or sulfonylated to introduce a wide range of substituents. This modification is often performed early in a synthetic sequence to protect the nitrogen or to introduce a group required for a subsequent cyclization or rearrangement step. nih.gov

| Transformation | Reagents/Conditions | Product Type |

| Hydrogenation | H₂, Pd/C or PtO₂ | 2-(Hydroxymethyl)piperidine |

| N-Alkylation | R-X, Base | N-Alkyl-2-(hydroxymethyl)piperidine |

| N-Acylation | RCOCl or (RCO)₂O | N-Acyl-2-(hydroxymethyl)piperidine |

| Epoxidation | m-CPBA, CH₂Cl₂ | 5,6-Epoxy-2-(hydroxymethyl)piperidine |

| Dihydroxylation | OsO₄, NMO | 5,6-Dihydroxy-2-(hydroxymethyl)piperidine |

These strategies allow chemists to leverage the inherent structure of this compound to build complex piperidine-containing molecules with precise control over substitution and stereochemistry. nih.gov

Role in Alkaloid Total Synthesis

The tetrahydropyridine and piperidine moieties are core components of numerous alkaloid families. researchgate.net this compound and its derivatives are therefore logical and powerful starting points for the total synthesis of these complex natural products. nih.govnih.gov The compound provides a pre-formed, functionalized six-membered nitrogen heterocycle, significantly simplifying the synthetic route.

The utility of this scaffold is well-illustrated in the synthesis of specific alkaloids and their analogues.

Anatabine (B1667383): This tobacco alkaloid is structurally a 1,2,5,6-tetrahydro-2,3'-bipyridyl. researchgate.netnih.gov Syntheses of anatabine often involve the construction of this very tetrahydropyridine ring as a key step. For example, a common strategy involves the cyclization of an intermediate derived from 3-aminomethylpyridine and a four-carbon dielectrophile like cis-1,4-dichloro-2-butene. nih.govresearchgate.netgoogle.com While not starting directly from this compound, these syntheses underscore the importance of its core structure in accessing the final natural product.

Lentiginosine: This dihydroxylated indolizidine alkaloid is a potent glycosidase inhibitor. nih.gov Several total syntheses have been developed, often starting from pyridine-based precursors. mdpi.com For instance, syntheses starting from 2-pyridinecarbaldehyde or 2-bromopyridine (B144113) build the necessary functionality before constructing the bicyclic indolizidine core. mdpi.comresearchgate.netresearchgate.net A chiral, protected form of this compound represents a highly attractive alternative starting material. Its pre-existing stereocenter and functional handles could streamline the synthesis by providing a ready-made fragment corresponding to one of the rings of the final product.

Scaffold for Diverse Heterocyclic Libraries

In modern drug discovery, the synthesis of compound libraries around a central "scaffold" is a powerful strategy for identifying new lead compounds. nih.gov this compound is an ideal scaffold for combinatorial chemistry due to its multiple, chemically distinct points for diversification. ijpsr.comnih.gov

A library based on this scaffold can be generated by systematically varying substituents at three key positions:

R¹ (Nitrogen Substituent): The secondary amine can be modified via reactions like reductive amination, acylation, or sulfonylation to introduce a wide variety of functional groups.

R² (Hydroxymethyl-derived Group): The primary alcohol can be converted into ethers, esters, or other functionalities, allowing for exploration of different linker lengths and properties.

R³ & R⁴ (Double Bond Derivatives): The double bond can be subjected to reactions like hydrogenation, dihydroxylation, or cycloaddition to alter the saturation, stereochemistry, and substitution pattern of the ring itself.

| Point of Diversity | Position | Possible Reactions | Example Building Blocks |

| R¹ | N1 | Acylation, Sulfonylation, Reductive Amination | Acid chlorides, Sulfonyl chlorides, Aldehydes |

| R² | C2 (exocyclic) | Esterification, Etherification, Oxidation | Carboxylic acids, Alkyl halides, Oxidizing agents |

| R³ / R⁴ | C5 / C6 | Hydrogenation, Dihydroxylation, Cycloaddition | H₂, OsO₄, Dienes |

This three-pronged approach allows for the rapid generation of thousands of structurally distinct compounds from a single, readily accessible starting scaffold, maximizing the chemical space explored in the search for new biologically active molecules.

Development of Pharmacophores for Chemical Biology Studies